molecular formula C16H15ClN2O B4766836 N-(3-chloro-4-methylphenyl)-1-indolinecarboxamide CAS No. 883548-87-6

N-(3-chloro-4-methylphenyl)-1-indolinecarboxamide

Cat. No. B4766836
CAS RN: 883548-87-6
M. Wt: 286.75 g/mol
InChI Key: OCCPOGKWTGPDMN-UHFFFAOYSA-N
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Description

AG490 was first synthesized in 1997 by researchers at the University of Tokyo. It has since become a valuable tool for scientists studying JAK-STAT signaling pathways, which are involved in a wide range of cellular processes including immune response, inflammation, and cell growth and differentiation.

Mechanism of Action

AG490 works by inhibiting the activity of JAKs, which are enzymes that play a key role in the JAK-STAT signaling pathway. By blocking JAK activity, AG490 prevents the activation of downstream signaling pathways and ultimately leads to the inhibition of cellular processes such as cell growth and differentiation.
Biochemical and Physiological Effects:
AG490 has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit JAK activity, AG490 has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and modulate immune system function.

Advantages and Limitations for Lab Experiments

AG490 has several advantages for lab experiments, including its specificity for JAK inhibition and its relatively low toxicity. However, it also has limitations, such as its limited solubility in water and its potential for off-target effects.

Future Directions

There are several future directions for research on AG490. One area of interest is the development of more potent and selective JAK inhibitors based on the structure of AG490. Another area of research is the identification of new targets for AG490 and other JAK inhibitors, as well as the development of combination therapies that target multiple signaling pathways. Additionally, there is ongoing research into the role of JAK-STAT signaling pathways in a variety of diseases and conditions, which may lead to new applications for AG490 and other JAK inhibitors.

Scientific Research Applications

AG490 has been used in a variety of scientific research applications, including the study of cancer, autoimmune diseases, and inflammation. In cancer research, AG490 has been shown to inhibit the growth and proliferation of cancer cells by blocking JAK-STAT signaling pathways. In autoimmune diseases, AG490 has been used to study the role of JAKs in immune system function. Inflammation research has also benefited from the use of AG490, as it has been shown to reduce inflammation in animal models.

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2,3-dihydroindole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O/c1-11-6-7-13(10-14(11)17)18-16(20)19-9-8-12-4-2-3-5-15(12)19/h2-7,10H,8-9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCCPOGKWTGPDMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)N2CCC3=CC=CC=C32)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001173945
Record name N-(3-Chloro-4-methylphenyl)-2,3-dihydro-1H-indole-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001173945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methylphenyl)-2,3-dihydro-1H-indole-1-carboxamide

CAS RN

883548-87-6
Record name N-(3-Chloro-4-methylphenyl)-2,3-dihydro-1H-indole-1-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=883548-87-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Chloro-4-methylphenyl)-2,3-dihydro-1H-indole-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001173945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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